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Compound Name: Influenza NP (147-155)

Cat. No.: B12433145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity of the wild-type Influenza

Nucleoprotein (NP) peptide (147-155) and its variants. The content is supported by

experimental data to assist researchers in selecting and validating peptide candidates for

influenza vaccine development and immunological studies.

Introduction to Influenza NP (147-155)
The influenza A virus nucleoprotein (NP) is a highly conserved internal protein, making it a key

target for universal influenza vaccine strategies. The NP (147-155) peptide, with the sequence

TYQRTRALV, is a well-established, immunodominant cytotoxic T-lymphocyte (CTL) epitope in

BALB/c mice (H-2K^d^-restricted). This epitope is crucial for inducing cell-mediated immunity,

which plays a vital role in clearing viral infections. Understanding the immunogenicity of

naturally occurring or synthetically modified variants of this peptide is critical for designing

effective T-cell-based vaccines.

Comparison of NP (147-155) Variants
The immunogenicity of a peptide is determined by several factors, primarily its ability to bind to

Major Histocompatibility Complex (MHC) class I molecules and the subsequent recognition of

the peptide-MHC complex by T-cell receptors (TCRs). Below is a comparison of the wild-type

NP (147-155) peptide and its variants based on available experimental data.
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MHC-I Binding Affinity of Alanine-Substituted Variants
An alanine scan is a common method to determine the contribution of individual amino acid

residues to MHC binding. In a study investigating the interaction of NP (147-155) with the H-

2K^d^ molecule, each residue was systematically replaced with alanine, and the binding affinity

was measured.

Position
Original
Residue

Variant
Residue

Relative MHC
Binding
Affinity

Key Finding

147 (P1) T (Threonine) A (Alanine) High
Not a primary

anchor residue.

148 (P2) Y (Tyrosine) A (Alanine)

Significantly

Decreased

(>100-fold)

Critical anchor

residue for H-

2K^d^ binding.[1]

149 (P3) Q (Glutamine) A (Alanine) High
Tolerates

substitution.

150 (P4) R (Arginine) A (Alanine) High
Tolerates

substitution.

151 (P5) T (Threonine) A (Alanine) High
Tolerates

substitution.

152 (P6) R (Arginine) A (Alanine) High
Tolerates

substitution.

153 (P7) A (Alanine) - -
Native residue is

Alanine.

154 (P8) L (Leucine) A (Alanine) High
Tolerates

substitution.

155 (P9) V (Valine) A (Alanine) High
Not a primary

anchor residue.

Summary of Findings: The tyrosine at position 2 (P2) is essential for the high-affinity binding of

the NP (147-155) peptide to the H-2K^d^ MHC class I molecule.[1] Substitutions at this position
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are likely to abrogate the peptide's immunogenicity. Other positions appear to be more tolerant

of substitution with alanine without a significant loss of MHC binding.

T-Cell Cross-Reactivity with Naturally Occurring Variants
While the core NP (147-155) epitope is highly conserved, variations in the flanking regions and

within the broader NP protein can occur. A study on the slightly longer NP (145-156) epitope

(DATYQRTRALVR) in humans (HLA-A*68:01-restricted) investigated the impact of natural

variation at position 146.

Peptide Variant
(Position 146)

Frequency in
Influenza A Strains

T-Cell Response
(IFN-γ production)

Conclusion

Alanine (A) 89.1%
Elicits IFN-γ

production

T-cells are cross-

reactive among these

variants.[2]

Threonine (T) 10.9%
Elicits IFN-γ

production

Variation at this

position does not

appear to facilitate

immune escape.[2]

Valine (V) <0.01%
Elicits IFN-γ

production

The core epitope

recognition is

maintained.[2]

Summary of Findings: T-cells specific for one variant of the NP (145-156) peptide can

recognize other naturally occurring variants, indicating a high degree of cross-reactivity.[2] This

suggests that the T-cell response is focused on the conserved core of the epitope and that

some natural variations may not lead to immune evasion.

Experimental Protocols
To validate the immunogenicity of different Influenza NP (147-155) variants, a series of in vitro

and in vivo experiments are recommended.

IFN-γ ELISpot Assay
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The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the

frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure

the activation of T-cells in response to a specific peptide.

Objective: To determine the number of NP (147-155) variant-specific T-cells that secrete

Interferon-gamma (IFN-γ) upon stimulation.

Methodology:

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody

overnight at 4°C.

Cell Preparation: Isolate splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from

immunized or influenza-infected animals.

Blocking: Wash the plate and block with a blocking solution (e.g., RPMI with 10% FBS) for at

least 2 hours at 37°C.

Cell Stimulation: Add the prepared cells to the wells, followed by the addition of the NP (147-

155) variant peptides at a predetermined concentration (e.g., 10 µg/mL). Include a positive

control (e.g., PHA or a known immunogenic peptide) and a negative control (medium alone).

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody

and incubate.

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase or

streptavidin-horseradish peroxidase.

Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the

reaction when distinct spots emerge.

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The

results are expressed as Spot-Forming Units (SFU) per million cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry
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ICS is a powerful technique to identify and phenotype cytokine-producing cells within a

heterogeneous population.

Objective: To determine the percentage of CD8+ T-cells that produce IFN-γ in response to

stimulation with NP (147-155) variants.

Methodology:

Cell Stimulation: Stimulate isolated splenocytes or PBMCs with the NP (147-155) variant

peptides for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or

Monensin). This allows cytokines to accumulate inside the cell.

Surface Staining: Stain the cells with fluorescently-labeled antibodies against cell surface

markers, such as CD3 and CD8.

Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the

cell membrane using a permeabilization buffer.

Intracellular Staining: Stain the permeabilized cells with a fluorescently-labeled antibody

against IFN-γ.

Flow Cytometry Analysis: Acquire the data on a flow cytometer. Gate on the CD8+ T-cell

population and quantify the percentage of cells that are positive for IFN-γ.

In Vivo Cytotoxicity Assay
This assay directly measures the ability of peptide-specific CTLs to kill target cells in a living

animal.

Objective: To assess the in vivo cytolytic activity of T-cells induced by immunization with NP

(147-155) variants.

Methodology:

Target Cell Preparation: Isolate splenocytes from naive, syngeneic mice.

Peptide Pulsing and Labeling:
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Divide the splenocytes into two populations.

Pulse one population with the specific NP (147-155) variant peptide and label them with a

high concentration of a fluorescent dye (e.g., CFSE^high^).

Leave the other population unpulsed (or pulsed with an irrelevant peptide) and label them

with a low concentration of the same dye (CFSE^low^).

Adoptive Transfer: Mix the two labeled cell populations at a 1:1 ratio and inject them

intravenously into mice that have been previously immunized with the NP (147-155) variant.

Analysis: After a set period (e.g., 18-24 hours), harvest the spleens from the recipient mice.

Flow Cytometry: Analyze the splenocytes by flow cytometry to determine the ratio of

CFSE^high^ to CFSE^low^ cells.

Calculation: The percentage of specific killing is calculated by comparing the ratio of the two

populations in immunized mice to the ratio in control (unimmunized) mice.
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Experimental Workflow for Immunogenicity Validation
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Caption: Workflow for validating the immunogenicity of peptide variants.
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Caption: Simplified T-cell receptor signaling cascade upon peptide-MHC recognition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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